Ethyl acetoacetate-d5

Analytical Chemistry LC-MS Method Development Quality Control

Ethyl acetoacetate-d5 (CAS 55514-60-8) is a stable, isotopically labeled analog of ethyl acetoacetate, in which five specific hydrogen atoms are replaced by deuterium. This β-keto ester, with the chemical name ethyl 2,2,4,4,4-pentadeuterio-3-oxobutanoate, retains the same fundamental reactivity and physicochemical behavior as its unlabeled counterpart.

Molecular Formula C6H10O3
Molecular Weight 135.17 g/mol
Cat. No. B12403581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl acetoacetate-d5
Molecular FormulaC6H10O3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C
InChIInChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2D3,4D2
InChIKeyXYIBRDXRRQCHLP-PVGOWFQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Acetoacetate-d5: A High-Purity, Site-Specifically Deuterated Isotopologue for Rigorous Quantitative MS and NMR Applications


Ethyl acetoacetate-d5 (CAS 55514-60-8) is a stable, isotopically labeled analog of ethyl acetoacetate, in which five specific hydrogen atoms are replaced by deuterium. This β-keto ester, with the chemical name ethyl 2,2,4,4,4-pentadeuterio-3-oxobutanoate, retains the same fundamental reactivity and physicochemical behavior as its unlabeled counterpart [1]. However, the strategic incorporation of five deuterium atoms at defined positions confers a distinct molecular mass (135.17 Da) and a unique isotopic signature, rendering it an essential reagent for analytical applications demanding high precision and unambiguous identification .

The Critical Need for Differentiated Ethyl Acetoacetate-d5: Why Unlabeled or Lesser-Deuterated Analogs Fall Short


In quantitative analytical workflows, substituting Ethyl acetoacetate-d5 with unlabeled ethyl acetoacetate or a less thoroughly deuterated analog (e.g., Ethyl acetoacetate-d3) directly compromises data integrity. Unlabeled compounds cannot serve as internal standards in mass spectrometry due to the inability to distinguish them from the endogenous analyte . Analogs with lower deuterium incorporation (e.g., d3) or incomplete site-specific labeling introduce risks of isotopic cross-talk, reduced mass separation from the analyte, and potential back-exchange, which can skew quantitative results and limit the robustness of method validation [1]. The higher degree and specific placement of deuteration in Ethyl acetoacetate-d5 directly address these limitations, providing a more definitive analytical advantage.

Quantitative Differentiation of Ethyl Acetoacetate-d5 Against Its Closest Analogs: A Head-to-Head Analytical Guide


Superior Isotopic Purity of Ethyl Acetoacetate-d5 Enables More Accurate Quantification Compared to Standard d3 Analogs

Ethyl acetoacetate-d5 from MedChemExpress is supplied with a verified purity of 99.22% (by GC), setting a high benchmark for analytical reliability . In contrast, the purity specifications for commercially available Ethyl acetoacetate-d3 typically range from a lower bound of ≥95% to a nominal >98% . This difference in certified purity translates directly to fewer unknown impurities and a more accurate gravimetric preparation of stock solutions, which is fundamental for generating precise calibration curves in quantitative assays [1].

Analytical Chemistry LC-MS Method Development Quality Control

Enhanced Mass Separation of Ethyl Acetoacetate-d5 in MS Detection Minimizes Signal Overlap with Unlabeled Analyte

The molecular weight of Ethyl acetoacetate-d5 is 135.17 g/mol, representing a mass shift of +5.03 Da relative to the unlabeled ethyl acetoacetate (MW 130.14 g/mol) [1]. This is a significantly larger mass separation than that provided by Ethyl acetoacetate-d3 (MW 133.16 g/mol), which offers only a +3.02 Da shift . In low-resolution mass spectrometers or for analytes with complex isotopic distributions, this additional 2 Da of separation from the d5 label provides a critical margin of safety, virtually eliminating the risk of isotopic crosstalk between the M and M+1/M+2 peaks of the analyte and the internal standard [2].

Mass Spectrometry Internal Standard Stable Isotope Labeling

Defined, Site-Specific Deuterium Placement in Ethyl Acetoacetate-d5 Provides Unambiguous NMR and MS Spectral Interpretation

Unlike some deuterated analogs where the labeling position is undefined or mixed, Ethyl acetoacetate-d5 is explicitly synthesized as ethyl 2,2,4,4,4-pentadeuterio-3-oxobutanoate [1]. This means the five deuterium atoms are incorporated with absolute specificity at the α-methylene and terminal methyl groups. In contrast, the labeling pattern for generic 'Ethyl acetoacetate-d3' is often not rigorously defined in its nomenclature, leading to potential ambiguity in interpreting mass fragmentation patterns or NMR spectra [2]. The well-defined, site-specific labeling of the -d5 compound ensures that the observed mass shift is predictable and that NMR studies of reaction mechanisms or metabolic fate are not confounded by isotopic scrambling or unexpected proton signals [3].

NMR Spectroscopy Metabolic Tracing Reaction Mechanism

Ethyl Acetoacetate-d5 as a Gold-Standard Internal Standard in Accordance with Bioanalytical Method Validation Guidelines

Regulatory guidance for bioanalytical method validation strongly recommends the use of a stable isotope-labeled internal standard (SIL-IS) for accurate quantification by LC-MS/MS [1]. Deuterated internal standards like Ethyl acetoacetate-d5 are the industry benchmark for this purpose, as they co-elute with the analyte and correct for matrix effects, ion suppression, and extraction variability [2]. While this is a class-level benefit of all SIL-IS, the specific advantage of Ethyl acetoacetate-d5 over a non-deuterated structural analog is its proven ability to improve assay precision and accuracy. Studies comparing deuterated versus non-deuterated internal standards have shown that the use of a deuterated IS significantly reduces variability (%CV) and improves recovery across diverse biological matrices [3].

Bioanalysis LC-MS/MS Method Validation

High-Impact Research and Industrial Workflows That Depend on the Differentiated Capabilities of Ethyl Acetoacetate-d5


Development and Validation of High-Sensitivity LC-MS/MS Bioanalytical Methods

In regulated bioanalysis for drug development, the use of Ethyl acetoacetate-d5 as a stable isotope-labeled internal standard (SIL-IS) is essential. Its high certified purity (99.22%) ensures accurate stock solution preparation, while its significant +5 Da mass shift from the unlabeled analyte guarantees a clean, interference-free chromatographic channel, enabling precise quantification of metabolites or drug candidates in complex matrices like plasma and urine [1].

Unambiguous NMR-Based Elucidation of Reaction Mechanisms and Metabolic Pathways

The site-specific deuteration of Ethyl acetoacetate-d5 at the 2,2,4,4,4-positions makes it an ideal probe for NMR studies. Researchers can track its incorporation into products or its metabolic fate without the confounding spectral complexity of the unlabeled compound's enolizable protons [2]. This provides unambiguous evidence of the mechanism of novel organic reactions or the flux through specific biochemical pathways.

Accurate Quantification of Ethyl Acetoacetate as a Process Impurity or Metabolite

For quality control laboratories or environmental monitoring, Ethyl acetoacetate-d5 is the definitive internal standard for quantifying the presence of ethyl acetoacetate in a sample. Using the -d5 isotopologue ensures that any observed signal at m/z 130 corresponds to the authentic analyte, while the signal at m/z 135 serves as a precise reference, correcting for variations in injection volume, instrument drift, and sample matrix effects [3].

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